molecular formula C8H12N6 B13493850 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-methyl-1h-pyrazol-5-amine

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13493850
M. Wt: 192.22 g/mol
InChI Key: XAZSGWSWBPZJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both triazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the triazole ring can impart unique properties, such as increased stability and bioavailability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate to form the pyrazole ring. The triazole ring can be synthesized via a cyclization reaction involving ethyl hydrazinecarboxylate and an appropriate nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the triazole or pyrazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings.

Scientific Research Applications

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-(4-ethylcyclohexyl)ethan-1-amine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Uniqueness

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of triazole and pyrazole rings in its structure. This dual-ring system can provide enhanced stability and bioavailability compared to compounds with only one of these rings. Additionally, the specific substitution pattern on the rings can lead to unique biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-3-14-8(10-5-12-14)6-4-11-13(2)7(6)9/h4-5H,3,9H2,1-2H3

InChI Key

XAZSGWSWBPZJJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=C(N(N=C2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.